molecular formula C6H7BrN2 B2519723 4-Bromo-3,6-dimethylpyridazine CAS No. 2260931-85-7

4-Bromo-3,6-dimethylpyridazine

Cat. No.: B2519723
CAS No.: 2260931-85-7
M. Wt: 187.04
InChI Key: HZGKQBREDQLXBA-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dimethylpyridazine is a heterocyclic aromatic compound featuring a pyridazine ring (a six-membered di-aza system with nitrogen atoms at positions 1 and 2) substituted with a bromine atom at position 4 and methyl groups at positions 3 and 5. Pyridazine derivatives are widely explored in medicinal chemistry and materials science due to their tunable physicochemical profiles and biological activities.

Properties

IUPAC Name

4-bromo-3,6-dimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGKQBREDQLXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-85-7
Record name 4-bromo-3,6-dimethylpyridazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dimethylpyridazine typically involves the bromination of 3,6-dimethylpyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,6-dimethylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3,6-dimethylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dimethylpyridazine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key analogs of 4-bromo-3,6-dimethylpyridazine, emphasizing substituent variations, molecular properties, and functional implications. Data are derived from structural analogs identified in chemical databases and synthesis reports:

Compound Name CAS Number Substituents Molecular Formula Similarity Score Key Differences
This compound Not Provided Br (C4), Me (C3, C6) C₆H₆BrN₂ Reference (1.00) Parent compound
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one 115127-23-6 Br (C4), Cl (C6), Me (C2), ketone C₅H₄BrClN₂O 0.85 Chloro substituent, ketone group, methyl at C2
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine 152265-57-1 Br (C6), fused triazole ring C₆H₄BrN₅ 0.59 Fused triazole ring, bromine at C6
4-Bromo-6-methylpyridazin-3(2H)-one 954240-46-1 Br (C4), Me (C6), ketone C₅H₅BrN₂O 0.64 Ketone group at C3, methyl at C6
6-Chloro-2,5-dimethylpyridazin-3(2H)-one 1114563-59-5 Cl (C6), Me (C2, C5), ketone C₆H₆ClN₂O 0.72 Chloro at C6, dual methyl groups, ketone

Key Observations :

Substituent Position and Reactivity :

  • The presence of bromine at C4 (as in this compound) contrasts with analogs like 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine (Br at C6), which alters regioselectivity in cross-coupling reactions.
  • Chloro substituents (e.g., 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one) enhance electrophilicity compared to methyl groups, favoring nucleophilic displacement.

Functional Group Impact: Ketone-containing derivatives (e.g., 4-bromo-6-methylpyridazin-3(2H)-one) exhibit increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing thermal stability compared to non-ketone analogs.

Electron-withdrawing groups (e.g., Cl, Br) at C4 or C6 reduce electron density on the pyridazine ring, directing electrophilic attacks to nitrogen-rich regions.

Biological Activity

4-Bromo-3,6-dimethylpyridazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 3 and 6 positions of the pyridazine ring, is being investigated for its interactions with various biological targets.

  • Molecular Formula : C7H8BrN2
  • Molecular Weight : 202.06 g/mol
  • CAS Number : 2260931-85-7

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and methyl groups influence its binding affinity and selectivity, which can modulate various biochemical pathways. Research suggests that derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties through mechanisms such as enzyme inhibition or receptor modulation .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Target Methodology Key Findings
Study AAntimicrobialBacterial strainsIn vitro assaysExhibited significant inhibition against Gram-positive bacteria.
Study BAnticancerCancer cell linesCell viability assaysInduced apoptosis in specific cancer cell lines at micromolar concentrations.
Study CAnti-inflammatoryInflammatory markersELISA assaysReduced levels of pro-inflammatory cytokines in treated cells.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound displayed potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics .
  • Anticancer Potential
    • In a series of experiments on cancer cell lines, this compound was shown to induce apoptosis in HeLa and MCF-7 cells. The compound activated caspase pathways leading to cell death, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects
    • The anti-inflammatory effects were assessed in vitro using human macrophage cell lines. Treatment with the compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting its potential utility in inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar pyridazine derivatives:

Compound Antimicrobial Activity Anticancer Activity Anti-inflammatory Activity
This compoundHighModerateModerate
3-Bromo-4,5-dimethylpyridazineModerateHighLow
3-Methyl-4-bromopyridazineLowModerateHigh

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